4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol
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Overview
Description
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol is a complex organic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methoxyphenol with 3-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the trifluoromethylbenzyl imino moiety.
3-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the bromine and methoxy groups.
2-Methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)phenol: Similar structure but without the bromine atom.
Uniqueness
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol is unique due to the combination of bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-23-14-7-13(17)6-11(15(14)22)9-21-8-10-3-2-4-12(5-10)16(18,19)20/h2-7,9,22H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZTXUAHKJPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NCC2=CC(=CC=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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